molecular formula C10H16ClN B164144 1-Phenyl-2-butanamine hydrochloride CAS No. 20735-15-3

1-Phenyl-2-butanamine hydrochloride

Cat. No. B164144
CAS RN: 20735-15-3
M. Wt: 185.69 g/mol
InChI Key: RHTQCQVKUHGGAP-UHFFFAOYSA-N
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Description

1-Phenyl-2-butanamine hydrochloride is a psychoactive drug that is classified as a stimulant. It has the molecular formula C10H15N · HCl .


Synthesis Analysis

The synthesis of amines like 1-Phenyl-2-butanamine hydrochloride can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Another method involves S N 2 reactions of alkyl halides with ammonia and other amines .


Molecular Structure Analysis

The molecular weight of 1-Phenyl-2-butanamine hydrochloride is 185.69 g/mol . The SMILES string representation of its structure is Cl.CCC(N)Cc1ccccc1 .


Chemical Reactions Analysis

Amines like 1-Phenyl-2-butanamine hydrochloride can undergo various chemical reactions. For instance, they can participate in S N 2 reactions with alkyl halides .


Physical And Chemical Properties Analysis

1-Phenyl-2-butanamine hydrochloride is a solid substance with a melting point of 143-144 °C . Its empirical formula is C10H15N · HCl .

Scientific Research Applications

Chromatographic Analysis

1-Phenyl-2-butanamine hydrochloride has been studied for its properties in chromatographic analysis. It was investigated in the context of liquid chromatography and mass spectrometry, revealing characteristic imine base peaks similar to those in N-substituted amphetamines. This makes it a compound of interest in the analysis of amphetamine-type drugs (Noggle et al., 1991).

Neuroprotective Effects

Research on compounds structurally similar to 1-Phenyl-2-butanamine hydrochloride, like LY042826 and LY393615, has shown neuroprotective effects in models of cerebral ischemia. These studies indicate potential applications in protecting against ischemia-induced brain injury (C. Hicks et al., 2000), (L. Bogaert et al., 2001).

Pharmacological Activity

The pharmacological activity of 1-Phenyl-2-butylamine hydrochloride, closely related to 1-Phenyl-2-butanamine hydrochloride, was explored for its vasopressor effects and impact on central nervous system stimulation, providing insights into its physiological actions (D. F. Marsh, 1948).

Chemical Synthesis and Reaction Studies

1-Phenyl-2-butanamine hydrochloride is relevant in the synthesis of various chemical compounds. Studies have focused on its role in reactions such as imine synthesis, demonstrating its utility in chemical engineering and pharmaceutical manufacturing processes (F. Rasdi et al., 2013).

Therapeutic Potential

Research has been conducted on derivatives of 1-Phenyl-2-butanamine, exploring their potential as therapeutic agents in psychotherapy. This includes studies on the synthesis and psychoactive effects of these derivatives, suggesting their possible application in mental health treatments (D. Nichols et al., 1986).

Analytical Applications

The compound's analytical applications have been studied, particularly in differentiating it from structurally similar substances like MDMA. This has implications for forensic analysis and the identification of specific substances in legal and medical contexts (F. T. Noggle et al., 1991).

Safety And Hazards

This substance is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the GHS classification . It is harmful if swallowed and causes serious eye irritation . Safety measures include wearing personal protective equipment like a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

1-phenylbutan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-2-10(11)8-9-6-4-3-5-7-9;/h3-7,10H,2,8,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTQCQVKUHGGAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80508458
Record name 1-Phenylbutan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80508458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-2-butanamine hydrochloride

CAS RN

20735-15-3
Record name 1-Phenylbutan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80508458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 20735-15-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
T Mukade, DR Dragoli, JA Ellman - Journal of Combinatorial …, 2003 - ACS Publications
… (S)-1-Phenyl-2-butanamine Hydrochloride (4h). Prepared according to the general procedure using phenylacetaldehyde and ethylmagnesium bromide. The enantiomeric ratio was …
Number of citations: 63 pubs.acs.org
P Mahendran, A Jeya Rajendran… - Research on Chemical …, 2018 - Springer
Synthesis of novel β-amino alcohols 7a–d and 9a–d have been disclosed by in situ formation of Schiff base from phenylacetylcarbinol 1 (PAC), followed by Grignard reaction. An …
Number of citations: 10 link.springer.com
VG Nenajdenko, AS Karpov, ES Balenkova - Tetrahedron: Asymmetry, 2001 - Elsevier
Chiral β-aryl(heteroaryl)alkylamines have been prepared from N-tosyl alkylaziridines via regiospecific nucleophilic ring opening and subsequent desulfonylation in good to excellent …
Number of citations: 61 www.sciencedirect.com

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